molecular formula C7H5ClF4N2O2 B12934110 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12934110
M. Wt: 260.57 g/mol
InChI Key: IAGYCNIHLQCFHY-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a tetrafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and tetrafluoropropyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Lacks the carboxylic acid group.

    1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group.

    4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the tetrafluoropropyl group.

Uniqueness

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and tetrafluoropropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClF4N2O2

Molecular Weight

260.57 g/mol

IUPAC Name

4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H5ClF4N2O2/c8-3-1-14(13-4(3)5(15)16)2-7(11,12)6(9)10/h1,6H,2H2,(H,15,16)

InChI Key

IAGYCNIHLQCFHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(C(F)F)(F)F)C(=O)O)Cl

Origin of Product

United States

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